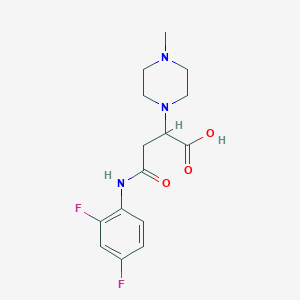

![molecular formula C9H15NO B2888796 1-Methyl-1-azaspiro[4.4]nonan-4-one CAS No. 90607-92-4](/img/structure/B2888796.png)

1-Methyl-1-azaspiro[4.4]nonan-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

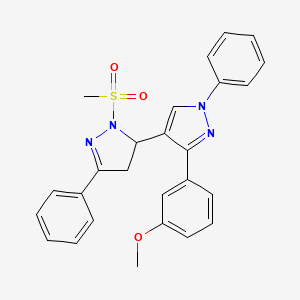

1-Methyl-1-azaspiro[4.4]nonan-4-one is a chemical compound with the CAS Number: 90607-92-4 . It has a molecular weight of 153.22 and its IUPAC name is this compound . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h2-7H2,1H3 . This code provides a specific textual representation of the molecule’s structure. For a detailed structural analysis, specialized software or databases can be used to visualize the molecule based on this InChI code.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 153.22 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

- Dipeptide Synthons : The synthesis of derivatives like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate demonstrates their utility as dipeptide synthons in peptide synthesis (Suter et al., 2000).

Organic Synthesis

- Functionalized Derivatives : The nucleophilic ring opening of certain precursors leads to functionalized 2-oxaspiro[4.4]nonane derivatives, important in several bioactive compounds (Santos et al., 2000).

Antiviral Research

- Anti-Coronavirus Activity : Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown effectiveness against human coronavirus, highlighting their potential in antiviral drug development (Apaydın et al., 2019).

Antileukemic Activity

- Cephalotaxine Analogues : The 1-azaspiro[4.4]nonane structure is central in cephalotaxine analogues, which exhibit antileukemic activity. This highlights its significance in developing treatments for chronic myelogenous leukemia (El Bialy et al., 2005).

Enantiomer Separation

- Chiral Acetals : The separation and determination of absolute configurations of enantiomers of 1-azaspiro[4.4]nonane derivatives are vital for further applications in medicinal chemistry (Nagasaka et al., 1997).

Anticonvulsant Research

- Imidooxy Anticonvulsants : Analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione have shown significant anticonvulsant activities, contributing to the development of new therapeutic agents (Farrar et al., 1993).

Anticancer and Antidiabetic Applications

- Spirothiazolidines Analogs : A series of spirothiazolidines derivatives exhibit promising anticancer and antidiabetic activities, marking an important contribution to these therapeutic areas (Flefel et al., 2019).

Antimicrobial Research

- Antimicrobial Agents : The synthesis of new spirothiazolopyranopyrazole derivatives demonstrates their potential as antimicrobial agents, broadening the scope of applications in fighting infections (Al-Ahmadi, 1997).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-methyl-1-azaspiro[4.4]nonan-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUGPSVRMXCOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C12CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)

![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)

![7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2888722.png)

![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2888734.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)